

Application Notes and Protocols: Cytotoxicity of Sophoraflavanone G on Cancer Cell Lines

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Compound of Interest

Compound Name: *Sophoraflavanone H*

Cat. No.: *B15593411*

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Note: Information regarding the specific cytotoxic activity of **Sophoraflavanone H** is limited in current scientific literature. However, extensive research is available for the closely related compound, Sophoraflavanone G (SG). This document provides a detailed overview of the cytotoxicity of Sophoraflavanone G as a representative sophoraflavanone, with the understanding that its biological activities may be similar to those of **Sophoraflavanone H**. Sophoraflavanone G, a flavonoid isolated from plants of the Sophora genus, has demonstrated significant anti-cancer properties, including the induction of apoptosis and inhibition of cancer cell proliferation.^{[1][2][3]} These application notes are intended for researchers, scientists, and professionals in drug development interested in the anti-cancer potential of this class of compounds.

Data Presentation: Cytotoxicity of Sophoraflavanone G

The cytotoxic effect of Sophoraflavanone G is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC₅₀ values for Sophoraflavanone G have been determined in various cancer cell lines, with data indicating a broad spectrum of anti-proliferative activity.

Cell Line	Cancer Type	IC50 (μM)	Reference
HL-60	Human Leukemia	3-30 (range of effective concentration)	[2] [4]
MDA-MB-231	Triple-Negative Breast Cancer	Not explicitly stated, but effective concentrations used in studies.	[1]
Hodgkin's lymphoma (L540, HDLM-2)	Lymphoma	~20 (effective concentration)	[3]
Various Solid Tumors	Breast, Prostate, Melanoma, Lung, Colorectal	~20 (effective concentration)	[3]

Experimental Protocols

A standard method to assess the cytotoxicity of compounds like Sophoraflavanone G is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[\[5\]](#)

MTT Assay Protocol for Cytotoxicity of Sophoraflavanone G

1. Cell Seeding:

- Culture the desired cancer cell line in appropriate media and conditions.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 μL of culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of Sophoraflavanone G in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the Sophoraflavanone G stock solution to achieve the desired final concentrations.
- Remove the culture medium from the wells and add 100 μ L of fresh medium containing the different concentrations of Sophoraflavanone G. Include a vehicle control (medium with the same concentration of DMSO used for the highest Sophoraflavanone G concentration) and a negative control (medium only).
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

- After the treatment period, add 10-20 μ L of MTT solution (typically 5 mg/mL in PBS) to each well.
- Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

- Carefully remove the medium from each well.
- Add 100-150 μ L of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

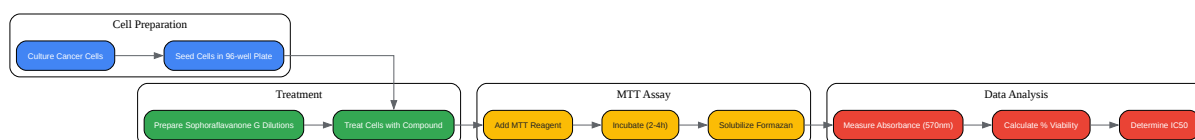
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

- Calculate the percentage of cell viability for each concentration of Sophoraflavanone G relative to the vehicle control.
- Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
- Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assay

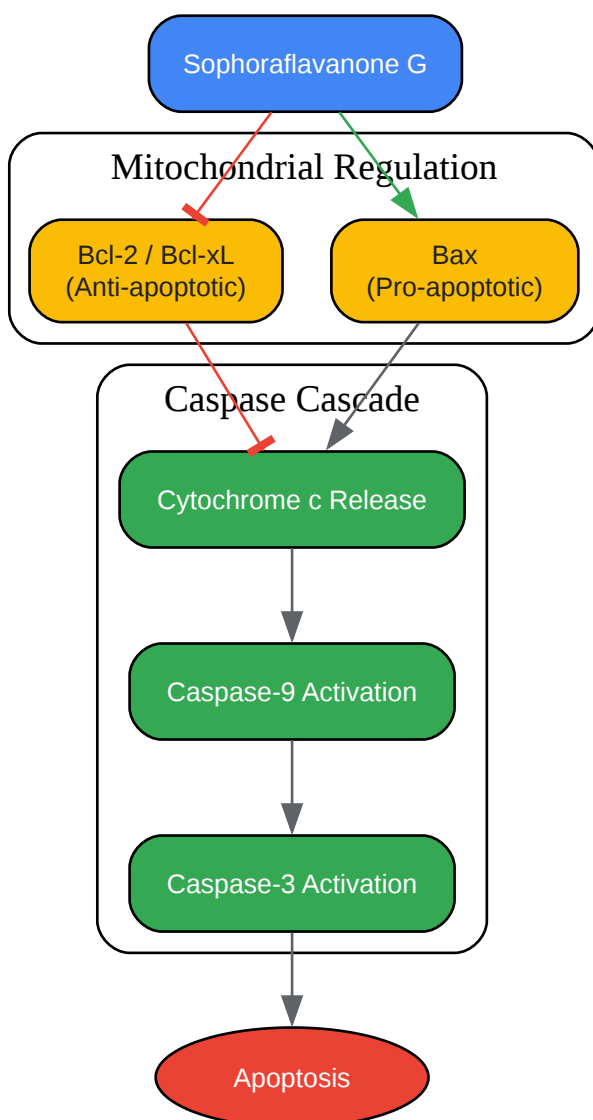


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Caption: Workflow of the MTT assay for determining Sophoraflavanone G cytotoxicity.

Sophoraflavanone G-Induced Apoptosis Signaling Pathway

Sophoraflavanone G has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial-mediated, pathway.[2] This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, which are the executioners of apoptosis.

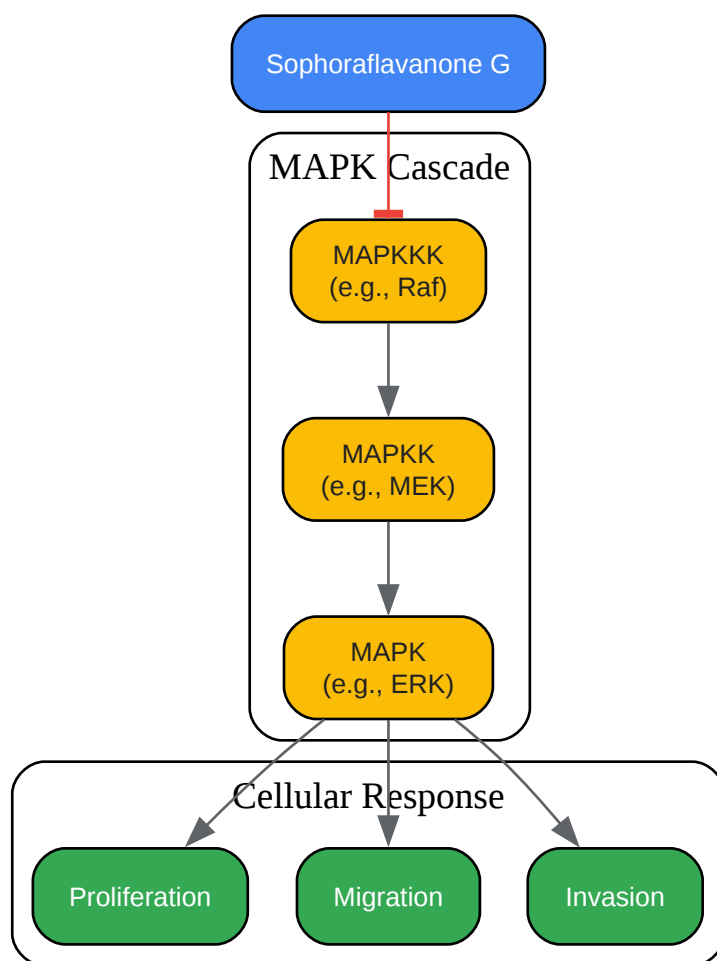


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Caption: Sophoraflavanone G induces apoptosis via the mitochondrial pathway.

MAPK Signaling Pathway Inhibition by Sophoraflavanone G

Studies have also indicated that Sophoraflavanone G can suppress the migration and invasion of cancer cells, potentially through the blockage of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] The MAPK pathway is crucial for cell proliferation, differentiation, and survival.



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Caption: Sophoraflavanone G inhibits the MAPK signaling pathway.

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